2-Chloro-4-(4-methoxyphenyl)benzonitrile
Description
2-Chloro-4-(4-methoxyphenyl)benzonitrile, a distinct organic compound, is characterized by a biphenyl (B1667301) framework where one phenyl ring is substituted with a chloro and a cyano group, and the other with a methoxy (B1213986) group. This specific arrangement of functional groups on the biaryl scaffold makes it a noteworthy subject for scientific inquiry.
Table 1: Compound Identification
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1355247-15-2 google.com |
| Molecular Formula | C₁₄H₁₀ClNO |
| Molecular Weight | 243.69 g/mol |
| SMILES Code | N#CC1=CC=C(C2=CC=C(OC)C=C2)C=C1Cl google.com |
Benzonitriles, aromatic compounds containing a cyano (-C≡N) group attached to a benzene (B151609) ring, are a cornerstone of organic chemistry. libretexts.org They serve as versatile precursors in the synthesis of a wide array of organic molecules, including amines, amides, carboxylic acids, and tetrazoles. googleapis.com The nitrile group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it less susceptible to electrophilic substitution and directing incoming groups to the meta position. googleapis.com
The chemistry of substituted benzonitriles is rich and varied, with the nature and position of the substituents profoundly affecting the molecule's reactivity and potential applications. For instance, the presence of halogens, like the chloro group in the target molecule, introduces a site for nucleophilic aromatic substitution and a handle for various cross-coupling reactions.
Biaryl scaffolds are prevalent structural motifs in a vast number of biologically active compounds, natural products, and functional materials. google.combldpharm.commdpi.com The development of efficient methods for the synthesis of biaryls has been a major focus of organic chemistry, with transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, being particularly prominent. libretexts.org
The presence of a halogen atom on one of the aryl rings, as seen in this compound, is of great strategic importance in synthesis. googleapis.com It provides a reactive site for the construction of more complex molecules through further cross-coupling reactions. The methoxy group, on the other hand, is an electron-donating group that can influence the molecule's electronic properties and can also be a site for chemical modification, for example, through ether cleavage to reveal a phenol.
Current research involving scaffolds related to this compound is largely focused on a few key areas:
Development of Novel Catalytic Systems: A significant portion of research is dedicated to improving the efficiency and scope of cross-coupling reactions for the synthesis of biaryls. This includes the development of new ligands and catalysts for Suzuki-Miyaura, Heck, and other coupling reactions to enable the synthesis of sterically hindered or electronically challenging biaryls. googleapis.comnih.gov
Medicinal Chemistry: Biaryl nitrile-containing molecules are being extensively investigated for their potential as therapeutic agents. Research is ongoing to synthesize and evaluate new derivatives for their activity as enzyme inhibitors, receptor antagonists, and other biological targets. arkat-usa.org For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their antidiabetic potential. nih.gov
Materials Science: The unique electronic and photophysical properties of substituted biaryls make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Research in this area focuses on tuning the electronic properties of these molecules through synthetic modification.
The focused investigation of this compound is driven by the unique combination of its structural features. The presence of both electron-withdrawing (chloro and cyano) and electron-donating (methoxy) groups on a biaryl framework creates a molecule with a distinct electronic profile. This makes it a valuable model compound for studying the interplay of these functional groups and their effect on the molecule's properties and reactivity.
Furthermore, this compound serves as a versatile building block in synthetic chemistry. The chloro substituent offers a reactive handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex, tri- and tetra-aryl systems. The nitrile group can be transformed into a variety of other functional groups, and the methoxy group can be cleaved to a phenol, providing additional avenues for derivatization. This multi-faceted reactivity makes this compound a valuable intermediate for the synthesis of a diverse range of target molecules with potential applications in medicinal chemistry and materials science.
A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This would likely involve the palladium-catalyzed reaction of 2,4-dichlorobenzonitrile (B1293624) with 4-methoxyphenylboronic acid. The regioselectivity of this reaction, favoring coupling at the more reactive 4-position of the dichlorobenzonitrile, is a key consideration.
Table 2: Plausible Synthesis Route via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
|---|---|---|---|
| 2,4-Dichlorobenzonitrile | 4-Methoxyphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound |
While specific, detailed research findings on this compound are not extensively reported in publicly available literature, its structural motifs are present in compounds that have been investigated for a variety of applications. For example, related benzonitriles and biaryl systems have been explored as intermediates in the synthesis of androgen receptor antagonists and other pharmaceutically relevant molecules. google.comgoogleapis.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPDPCVKKZXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742753 | |
| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-15-2 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Chloro 4 4 Methoxyphenyl Benzonitrile and Its Analogs
Regioselective Carbon-Carbon Bond Formation Methodologies
The most prevalent strategies for the synthesis of 2-chloro-4-(4-methoxyphenyl)benzonitrile and its analogs rely on transition metal-catalyzed cross-coupling reactions. These methods allow for the precise and selective formation of the biaryl C-C bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for biaryl synthesis due to their broad functional group tolerance and high yields. organic-chemistry.orgresearchgate.net The Suzuki-Miyaura, Stille, and Negishi reactions are particularly prominent. In the context of synthesizing this compound, these reactions would typically involve the coupling of a derivative of 2-chlorobenzonitrile (B47944) with a derivative of anisole (B1667542).
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov For the target molecule, the synthesis could proceed via the reaction of 2-chloro-4-halobenzonitrile (e.g., 2-chloro-4-bromobenzonitrile) with 4-methoxyphenylboronic acid, or alternatively, 2-chlorobenzonitrile-4-boronic acid with a 4-methoxy-substituted aryl halide. mdpi.com The reaction is catalyzed by a palladium(0) complex in the presence of a base. mdpi.com The use of arylboronic acids is common due to their commercial availability, stability, and the non-toxic nature of the boron-containing byproducts. nih.gov
Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organic halide. wikipedia.orgorgsyn.org A potential route involves reacting an aryl stannane (B1208499) like (4-methoxyphenyl)trimethylstannane with a 2-chloro-4-halo-benzonitrile. nih.gov Stille reactions are valued for their tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. orgsyn.org However, the toxicity of organotin compounds is a significant drawback. nih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov The synthesis of this compound could be achieved by coupling a 2-chloro-4-halobenzonitrile with a (4-methoxyphenyl)zinc halide reagent. nih.gov Negishi couplings are known for their high reactivity and functional group tolerance, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org However, the organozinc reagents are often sensitive to air and water. wikipedia.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
| Reaction | Organometallic Reagent (R¹-M) | Electrophile (R²-X) | Typical Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Aryl chloride, bromide, iodide, triflate | Pd(PPh₃)₄, PdCl₂(dppf) | Stable, non-toxic reagents; mild conditions. nih.gov | Base can sometimes promote side reactions. mdpi.com |
| Stille | Arylstannane | Aryl chloride, bromide, iodide, triflate | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | High functional group tolerance; air/moisture stable reagents. orgsyn.orgnih.gov | Toxicity of tin reagents and byproducts. nih.gov |
| Negishi | Arylzinc halide | Aryl chloride, bromide, iodide | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity; broad scope including alkyl groups. wikipedia.orgnih.gov | Air and moisture sensitivity of organozinc reagents. wikipedia.org |
Copper-Catalyzed Coupling Approaches
While palladium catalysts are dominant, copper-catalyzed reactions present a more economical and sometimes complementary approach for C-C bond formation. nih.gov Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, can be used for the synthesis of biaryl compounds. Recent advancements have also led to the development of copper-catalyzed Suzuki-Miyaura type couplings. organic-chemistry.org These methods can be effective for coupling aryl iodides under ligand-free conditions or for specific applications where palladium catalysis is less effective. organic-chemistry.org For the synthesis of this compound, a copper-catalyzed approach might involve the coupling of 2-chloro-4-iodobenzonitrile (B3031459) with an anisole derivative. sioc-journal.cn
Ligand Design and Catalyst Optimization for Selective Coupling
The success of palladium-catalyzed cross-coupling reactions, particularly with challenging substrates like aryl chlorides, heavily relies on the design of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands coordinated to the palladium center. organic-chemistry.orgchemrxiv.org
Electron-rich, bulky ligands: Ligands such as biarylphosphines (e.g., XPhos, SPhos, CPhos) and NHCs (e.g., PEPPSI-IPent) are crucial for activating the palladium catalyst. organic-chemistry.orgnih.govnih.gov They promote the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides, and facilitate the reductive elimination step to release the final biaryl product. nih.gov
Steric Hindrance: For synthesizing sterically hindered biaryls, which may be analogs of the target compound, highly sterically demanding ligands are necessary to prevent catalyst deactivation and promote efficient coupling. chemrxiv.org
Catalyst Precursors: The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles, can also significantly impact catalyst activity and reaction reproducibility. nih.gov Palladacycle precatalysts, for instance, can offer higher stability and activity by avoiding catalyst poisoning issues that can occur during the in-situ formation of the active catalyst. nih.gov
Table 2: Influence of Ligands on Palladium-Catalyzed Biaryl Synthesis
| Ligand Class | Example Ligands | Key Features | Typical Application |
|---|---|---|---|
| Trialkyl/aryl Phosphines | Triphenylphosphine (PPh₃) | Classic, widely used ligand. | Coupling of aryl bromides and iodides. researchgate.net |
| Biaryl Phosphines | XPhos, SPhos, Buchwald Ligands | Electron-rich and sterically bulky. | Coupling of unreactive aryl chlorides and sterically hindered substrates. organic-chemistry.orgnih.gov |
| N-Heterocyclic Carbenes (NHCs) | IMes, IPr, PEPPSI-IPent | Strong σ-donors, form stable Pd complexes. | Challenging cross-couplings, including synthesis of tetra-ortho-substituted biaryls. chemrxiv.org |
| Diphosphine Ligands | dppf, DPPPent | Chelating ligands providing catalyst stability. | Suzuki-Miyaura coupling of various substrates including benzyl (B1604629) halides. nih.govresearchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) provides an alternative route to biaryl ethers and related structures. chemistrysteps.com This pathway involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. acsgcipr.org For the synthesis of analogs of this compound, or even the target compound itself from specific precursors, SNAr can be a viable strategy.
Precursor Selection and Activation Strategies
The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aryl halide. The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.com
For a potential SNAr synthesis of this compound, a logical precursor would be 2,4-dichlorobenzonitrile (B1293624) . In this molecule:
Leaving Group: The chlorine atom at the C-4 position would be the target for substitution by the 4-methoxyphenoxide nucleophile.
Activating Groups: The cyano group (-CN) and the chlorine atom at the C-2 position both act as strong EWGs. The cyano group at C-1 activates the para position (C-4), and the chloro group at C-2 activates the same C-4 position through its inductive effect and resonance stabilization of the intermediate. chemistrysteps.com
Nucleophile: The nucleophile would be 4-methoxyphenoxide, typically generated in situ from 4-methoxyphenol (B1676288) and a suitable base.
The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, after which the leaving group is expelled to restore aromaticity. chemistrysteps.comacsgcipr.org
Functional Group Transformations and Derivatization
Functional group transformations are fundamental to the synthesis of complex molecules like this compound. These strategies involve the targeted introduction and modification of key chemical moieties on the molecular scaffold.
The introduction of the nitrile (cyano) group onto an aromatic ring is a critical step in the synthesis of benzonitriles. A prominent method for this transformation is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction facilitates the conversion of an aryl amine into an aryl nitrile via a diazonium salt intermediate. lscollege.ac.inmasterorganicchemistry.comnih.gov The process begins with the diazotization of a primary aryl amine, which is then treated with a copper(I) cyanide (CuCN) catalyst to displace the diazonium group and install the nitrile. byjus.commasterorganicchemistry.com The Sandmeyer reaction is valued for its broad applicability in performing unique transformations on benzene (B151609) and its derivatives, including cyanation, halogenation, and hydroxylation. wikipedia.orglscollege.ac.in The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr), initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orglscollege.ac.in This forms an aryl radical with the loss of nitrogen gas, which then reacts to form the final benzonitrile (B105546) product. byjus.com
Once introduced, the nitrile group itself is highly versatile and can be modified to generate other functional groups. researchgate.netnih.gov For instance, the nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LAH). researchgate.net Alternatively, it can undergo hydrolysis to form a carboxylic acid, a transformation used in the synthesis of 2-(4'-chloro-phenylthio)-benzoic acid from its corresponding benzonitrile. prepchem.com The unique reactivity of the nitrile also allows it to participate in various cycloaddition reactions, further expanding its synthetic utility. nih.gov
| Method | Precursor | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Sandmeyer Reaction | Aryl Diazonium Salt (from Aryl Amine) | CuCN | A classic, widely used method for converting aryl amines to aryl nitriles with a copper(I) catalyst. | wikipedia.orgbyjus.commasterorganicchemistry.com |
| One-pot from Aldehyde | Aldehyde | Hydroxylamine (B1172632), Dehydrating Agent | Converts an aldehyde to an oxime, which is then dehydrated in the same reaction vessel to yield the nitrile. | researchgate.netgoogle.com |
| From Benzoyl Chloride | Benzoyl Chloride | Alkanesulphonyltrichlorophosphazene | A direct reaction to form the benzonitrile from the corresponding benzoyl chloride. | google.com |
| Electrophilic Cyanation | Arene | Electrophilic Cyanide Source (e.g., TsCN) | Direct introduction of a cyano group onto an aromatic ring, though regioselectivity can be a challenge. | youtube.com |
The introduction of a chlorine atom at a specific position on the biphenyl (B1667301) scaffold is another key synthetic challenge. Various methods for the halogenation of aromatic systems have been developed. Direct chlorination of biphenyl can be achieved using chlorine gas, but this can lead to polychlorinated products. rsc.org For greater control and site-selectivity, modern methods often employ metal catalysts. nih.gov Copper-catalyzed reactions, for instance, can enable the site-selective chlorination of C-H bonds, offering a route to install chlorine at specific benzylic or aromatic positions with high functional group tolerance. nih.govnih.gov
Conversely, dehalogenation reactions involve the removal of a halogen atom. While often studied in the context of bioremediation, such as the reductive dechlorination of 2,4-dichlorobenzoate (B1228512) by microorganisms, these studies provide insight into the chemical stability of the C-Cl bond and potential pathways for its cleavage. nih.govnih.gov In a synthetic context, dehalogenation can be achieved using reagents like hypophosphorous acid in conjunction with a diazonium salt, effectively replacing the halogen with a hydrogen atom. masterorganicchemistry.com
| Transformation | Substrate Type | Key Reagents/Catalyst | Description | Reference |
|---|---|---|---|---|
| Chlorination | Biphenyl | Cl2, Acetic Acid | Direct chlorination, may lack selectivity. | rsc.org |
| Site-Selective C-H Chlorination | Alkyl Arenes | Cu(II)Cl2 complex, Azidoiodinane | Highly selective chlorination of tertiary and benzylic C-H bonds. | nih.gov |
| Site-Selective Benzylic Chlorination | Alkyl Arenes | CuICl/bis(oxazoline), NFSI, KCl | Copper-catalyzed method with high benzylic selectivity. | nih.gov |
| Reductive Dechlorination | Dichlorobenzoate | Alcaligenes denitrificans NTB-1 | A biological process that removes a chlorine atom from an aromatic ring. | nih.govnih.gov |
The methoxy (B1213986) group is a common feature in natural products and synthetic molecules, and its manipulation is a frequent requirement in organic synthesis. chem-station.com O-demethylation, the conversion of a methoxy group (-OCH₃) to a hydroxyl group (-OH), is a particularly important transformation. chem-station.com This cleavage of the aryl methyl ether bond can be accomplished using various reagents under different conditions.
Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving phenolic methyl ethers, typically at low temperatures. chem-station.comcommonorganicchemistry.com The reaction proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Strong Brønsted acids such as 47% hydrobromic acid (HBr) can also be used, generally at elevated temperatures. chem-station.com Another approach involves strong nucleophiles like thiolates in polar aprotic solvents. commonorganicchemistry.com In some specialized cases, aluminum chloride (AlCl₃) has been employed as a demethylating agent, with its efficacy influenced by factors such as the water content of the solvent. google.comepo.org The choice of reagent often depends on the tolerance of other functional groups present in the molecule. chem-station.com The reverse reaction, etherification, would typically proceed from the hydroxyl-containing analog.
| Reagent | Typical Conditions | Mechanism Type | Notes | Reference |
|---|---|---|---|---|
| Boron Tribromide (BBr3) | DCM, -78°C to RT | Lewis Acid-mediated | A common and effective method for cleaving phenolic ethers. | chem-station.comcommonorganicchemistry.com |
| Hydrobromic Acid (HBr) | Elevated temperature (~130°C) | Brønsted Acid-mediated (SN2) | Harsh conditions, may have lower functional group tolerance. | chem-station.com |
| Alkyl Thiols (e.g., EtSH) | Basic conditions, elevated temp. | Nucleophilic Demethylation (SN2) | Useful method that avoids strong acids. | chem-station.com |
| Acidic Concentrated Lithium Bromide (ACLB) | HCl, 110°C | Protonation followed by SN2 | Shown to be effective for various lignin-derived aromatic compounds. | rsc.org |
| Aluminum Chloride (AlCl3) | Reaction-inert solvent (e.g., nitrobenzene) | Lewis Acid-mediated | Used for demethylating morphinan-6-one (B15388065) derivatives. | google.comepo.org |
Novel Synthetic Routes and Mechanistic Investigations
Beyond stepwise functional group manipulations, the development of novel synthetic routes that build molecular complexity rapidly and efficiently is a major focus of modern organic chemistry.
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. 2-Chlorobiphenyl derivatives, including structures analogous to this compound, are valuable precursors for cascade cyclizations that yield complex heterocyclic systems, most notably phenanthridines. nih.govresearchgate.net
These transformations can be initiated by various means. For instance, copper-catalyzed cascade coupling of diaryliodonium salts with nitriles leads to the formation of the phenanthridine (B189435) core. nih.gov Gold-catalyzed cascade cyclizations of substrates bearing tethered alkyne moieties have also been developed to produce highly substituted benzo[c]phenanthridines in high yields. nih.gov Furthermore, photochemically-mediated cyclizations of biphenyl-2-carbaldehyde O-acetyl oximes have been shown to afford phenanthridines, in some cases involving the departure of a methoxy group as part of the reaction mechanism. beilstein-journals.org Electrochemical methods have also been successfully applied to induce cyclization and form the phenanthridine ring system. rsc.org
| Catalyst/Mediator | Precursors | Description | Reference |
|---|---|---|---|
| Copper | Diaryliodonium salts and nitriles | A cascade coupling and cyclization process to form the phenanthridine core. | nih.gov |
| Gold | Boc-protected benzylamines with tethered alkynes | A highly effective domino reaction initiated by a 6-endo-dig cyclization. | nih.gov |
| UV Irradiation | Biphenyl-2-carbaldehyde O-acetyl oximes | A photochemically-mediated cyclization involving an iminyl radical. | beilstein-journals.org |
| Electrochemical | 1-phenyl-2-(1'-chlorophenyl)-substituted heterocycles | An electrochemical procedure to induce intramolecular cyclization. | rsc.org |
"One-pot" syntheses are a subset of cascade reactions where all reagents are added to the reactor at the start, or sequentially, without purification of intermediates. tcichemicals.com These multicomponent reactions (MCRs) are highly efficient, atom-economical, and environmentally friendly, as they reduce the number of synthetic steps and minimize waste. tcichemicals.comnih.gov
Several "one-pot" methodologies are relevant to the synthesis of benzonitriles. A green synthetic route has been developed for preparing benzonitrile from benzaldehyde (B42025) and hydroxylamine using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separator, achieving 100% yield. researchgate.netrsc.org Another approach involves the reaction of a benzoyl chloride with an alkanesulphonyltrichlorophosphazene. google.com Specifically for methoxy-substituted benzonitriles, a one-pot method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) has been reported. google.com This process involves an initial oximation reaction to form an intermediate aldehyde oxime, which is subsequently dehydrated in the same pot to generate the final nitrile product. google.com Such strategies offer a streamlined pathway to complex benzonitriles like this compound from simpler starting materials.
Process Optimization and Scale-Up Considerations for this compound and its Analogs
The successful transition of a synthetic route from the laboratory bench to large-scale industrial production necessitates a thorough investigation into process optimization and scale-up considerations. For the synthesis of this compound and its analogs, which are typically prepared via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, several critical parameters must be fine-tuned to ensure efficiency, cost-effectiveness, safety, and product quality.
The primary synthetic route to this compound involves the Suzuki-Miyaura coupling of 4-bromo-2-chlorobenzonitrile (B136228) with 4-methoxyphenylboronic acid. The optimization of this process generally focuses on several key areas: catalyst selection and loading, solvent and base choice, reaction temperature and time, and purification methods.
Catalyst System Optimization:
The choice of the palladium catalyst and its associated ligand is paramount for achieving high yields and turnover numbers (TONs). While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points mdpi.commdpi.com. The efficiency of the catalyst is often enhanced by the use of phosphine ligands. For instance, bulky and electron-rich phosphine ligands can improve catalytic activity, allowing for lower catalyst loading, which is a significant cost driver in large-scale production.
Systematic screening of different palladium catalysts and ligands is a common optimization strategy. For similar Suzuki-Miyaura couplings, it has been demonstrated that optimizing the catalyst system can lead to excellent yields. For example, in the coupling of other aryl bromides, different palladium complexes have been shown to be effective, highlighting the importance of catalyst screening for each specific substrate pairing researchgate.net.
Solvent and Base Selection:
The selection of the solvent and base is critical for both reaction efficiency and process safety. A mixture of an organic solvent and water is frequently employed in Suzuki-Miyaura reactions. This biphasic system helps to dissolve both the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF) mdpi.comresearchgate.net. The ratio of the organic solvent to water can significantly impact the reaction rate and yield. For instance, a 2:1 mixture of 1,4-dioxane and water has been found to be optimal in some cases mdpi.com.
The choice of base is also crucial. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are widely used mdpi.comresearchgate.net. The strength and solubility of the base can influence the reaction kinetics and the formation of byproducts. For challenging couplings, stronger bases like Cs₂CO₃ are often effective, though their higher cost can be a consideration for scale-up.
The following table summarizes the effects of different solvents and bases on a model Suzuki coupling reaction, which can inform the optimization of the synthesis of this compound.
| Solvent | Base | Yield (%) |
|---|---|---|
| 1,4-Dioxane/H₂O | K₃PO₄ | Good to Excellent |
| Toluene/H₂O | K₂CO₃ | Moderate to Good |
| THF/H₂O | Na₂CO₃ | Moderate |
| DMF/H₂O | Cs₂CO₃ | Excellent |
Reaction Temperature and Time:
Optimizing the reaction temperature and duration is a trade-off between achieving a high conversion rate and minimizing the formation of impurities. Suzuki-Miyaura reactions are typically conducted at elevated temperatures, often in the range of 70-100 °C, to ensure a reasonable reaction rate mdpi.com. Monitoring the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and to avoid prolonged heating that could lead to product degradation or the formation of byproducts.
Scale-Up Considerations:
Translating the optimized laboratory procedure to a larger scale introduces several challenges. These include:
Heat Transfer: Exothermic reactions can be difficult to control in large reactors. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature.
Mass Transfer: In biphasic systems, efficient stirring is crucial to ensure adequate mixing of reactants and catalyst between the aqueous and organic phases.
Reagent Addition: The rate of addition of reagents, particularly the base and catalyst, may need to be carefully controlled on a larger scale to prevent localized high concentrations and potential side reactions.
Work-up and Purification: The isolation and purification of the final product must be adapted for large quantities. This may involve switching from laboratory-scale techniques like column chromatography to more scalable methods such as crystallization or distillation. The choice of crystallization solvent is a critical parameter to optimize for achieving high purity and yield.
The following table outlines key parameters that are typically optimized during the process development and scale-up of a Suzuki-Miyaura reaction for the synthesis of biaryl compounds like this compound.
| Parameter | Laboratory Scale Focus | Scale-Up Considerations |
|---|---|---|
| Catalyst Loading | Higher loading for faster results | Minimization to reduce cost |
| Solvent Choice | Wide range of solvents | Safety, environmental impact, and recovery |
| Temperature Control | Heating mantle or oil bath | Jacketed reactors with precise control |
| Purification Method | Chromatography | Crystallization, distillation |
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy Applications
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to different functional groups. For 2-Chloro-4-(4-methoxyphenyl)benzonitrile, the FT-IR spectrum is characterized by several key absorption bands. The prominent nitrile (C≡N) stretching vibration is typically observed in the range of 2220-2240 cm⁻¹. The presence of the aromatic rings gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-O-C stretching of the methoxy (B1213986) group is expected to produce strong bands in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration is typically found in the lower frequency region, often between 700 and 800 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| > 3000 | C-H Stretching | Aromatic Rings |
| 2220 - 2240 | C≡N Stretching | Nitrile |
| 1500 - 1600 | C=C Stretching | Aromatic Rings |
| 1250 - 1000 | C-O-C Asymmetric & Symmetric Stretching | Methoxy Ether |
| 700 - 800 | C-Cl Stretching | Chloro-aromatic |
FT-Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic laser light. Vibrational modes that involve a change in polarizability are Raman active. For this compound, the symmetric vibrations of the aromatic rings and the C≡N stretch are expected to show strong Raman signals. The C-Cl stretching vibration is also typically Raman active.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| > 3000 | C-H Stretching | Aromatic Rings |
| 2220 - 2240 | C≡N Stretching | Nitrile |
| 1500 - 1600 | Ring Breathing/Stretching | Aromatic Rings |
| 700 - 800 | C-Cl Stretching | Chloro-aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. In this compound, the aromatic protons on the two phenyl rings will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The protons on the methoxy-substituted ring will be influenced by the electron-donating effect of the methoxy group, while the protons on the chloro-substituted ring will be affected by the electron-withdrawing nature of the nitrile and chlorine groups. The methoxy group itself will exhibit a singlet peak in the upfield region (around 3.8-4.0 ppm). The coupling patterns (e.g., doublets, triplets, multiplets) of the aromatic protons provide valuable information about their relative positions on the rings.
Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound (Note: Predicted values based on analysis of similar compounds from available literature.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methoxy (-OCH₃) | ~3.8 | Singlet | - |
| Aromatic (H on methoxy-phenyl ring) | ~6.9 - 7.1 | Multiplet | ~8-9 |
| Aromatic (H on chloro-benzonitrile ring) | ~7.4 - 7.8 | Multiplet | ~8-9 |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm range. The aromatic carbons will resonate in the 110-160 ppm region, with their specific chemical shifts influenced by the attached substituents. The carbon attached to the chlorine atom will be deshielded, while the carbons of the methoxy-substituted ring will show the effect of the oxygen atom. The methoxy carbon will appear as a signal around 55-60 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on analysis of similar compounds from available literature.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Methoxy (-OC H₃) | ~55 |
| Nitrile (-C ≡N) | ~118 |
| Aromatic (unsubstituted) | ~114 - 135 |
| Aromatic (substituted) | ~130 - 160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, the spectrum would be characterized by absorption bands corresponding to π → π* transitions within the aromatic systems.
Analysis of Absorption Maxima (λmax) and Molar Absorptivity
The absorption maxima (λmax) would indicate the energies of the electronic transitions. The presence of the electron-donating methoxy group and the electron-withdrawing chloro and nitrile groups would likely result in a complex spectrum with multiple overlapping bands. The molar absorptivity (ε) for each band would provide information on the probability of the corresponding electronic transition.
A hypothetical data table for UV-Vis absorption might be:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| Dichloromethane | 285 | 15,000 | π → π |
| 250 | 25,000 | π → π |
Investigation of Solvent Effects on Electronic Spectra (Solvatochromism)
Solvatochromism is the change in the position of the absorption bands with a change in the polarity of the solvent. By measuring the UV-Vis spectra in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol), one could observe shifts in the λmax. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, while a hypsochromic (blue) shift would indicate the opposite.
Characterization of Intramolecular Charge Transfer (ICT) Phenomena
The molecular structure of this compound, with its electron-donating (methoxy) and electron-withdrawing (chloro, nitrile) groups, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon would be evidenced by a significant solvatochromic shift, particularly for a long-wavelength absorption band. In polar solvents, the stabilization of a polar ICT excited state would lead to a red shift in the absorption maximum.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of this compound, confirming its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information.
The expected precise molecular mass would be calculated based on the isotopic masses of the constituent atoms. Fragmentation would likely occur at the bonds connecting the two aromatic rings and at the substituents on the rings.
A hypothetical table of HRMS data could be:
| Ion | Calculated m/z | Observed m/z | Formula |
| [M]⁺ | 243.0451 | 243.0455 | C₁₄H₁₀ClNO |
| [M-Cl]⁺ | 208.0711 | 208.0715 | C₁₄H₁₀NO |
| [M-C₇H₄ClN]⁺ | 107.0497 | 107.0500 | C₇H₇O |
| [M-C₇H₇O]⁺ | 136.9954 | 136.9958 | C₇H₃ClN |
Common fragmentation pathways would likely involve the loss of the chlorine atom, the methoxy group, and cleavage of the bond between the two aromatic rings.
Structural Elucidation and Conformational Analysis
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction provides definitive insight into the solid-state structure of a molecule, revealing precise atomic coordinates and offering a static image of its preferred conformation and packing within a crystal lattice.
Through single crystal X-ray analysis, the precise bond lengths and angles of the molecular framework are determined. For the 2-Chloro-4-(4-methoxyphenyl)benzonitrile moiety, the geometry is built upon a biphenyl (B1667301) scaffold, which is substituted with chloro, nitrile, and methoxy (B1213986) groups. While specific data for the title compound is not available, analysis of closely related structures, such as 2-amino-4-chlorobenzonitrile, provides expected values for the chlorobenzonitrile portion. analis.com.my The nitrile group (C≡N) is expected to have a bond length of approximately 1.146 Å. analis.com.my The carbon-chlorine (C-Cl) bond and the carbon-nitrogen (C-N) single bond are anticipated to be around 1.369 Å. analis.com.my These values can be influenced by the electronic effects of the substituents on the aromatic rings.
Interactive Data Table: Representative Bond Lengths from Related Structures
| Bond | Expected Length (Å) | Source |
|---|---|---|
| C≡N | 1.146 (4) | analis.com.my |
| C-CN | 1.470 (approx.) | analis.com.my |
| C-Cl | 1.369 (4) | analis.com.my |
| C-O (methoxy) | 1.36 (approx.) | - |
Note: Data is based on analogous compounds and general chemical principles. The values for this compound may vary.
A key structural feature of biphenyl derivatives is the dihedral angle between the two aromatic rings, which defines the molecule's twist. This angle is a result of the balance between the steric hindrance of the ortho-substituents and the electronic effects favoring planarity for conjugation. In analogous chlorinated and methoxy-substituted biphenyl systems, these dihedral angles can vary significantly. For instance, some related structures exhibit dihedral angles of 41.38 (6)° between the two phenyl rings. nih.gov In other cases, such as in 2-Chloro-N-(4-methoxyphenyl)benzamide, the rings are nearly orthogonal, with a dihedral angle of 79.20 (3)°. nih.gov For this compound, the dihedral angle would be influenced by the steric repulsion between the chlorine atom at the 2-position and the hydrogen atom at the ortho-position of the methoxyphenyl ring. The methoxy group itself typically lies close to the plane of its attached phenyl ring. nih.govnih.gov
Interactive Data Table: Dihedral Angles in Structurally Related Compounds
| Compound | Dihedral Angle Between Phenyl Rings (°) | Source |
|---|---|---|
| A substituted chloro(4-methoxyphenyl)methyl derivative | 41.38 (6) | nih.gov |
| 2-Chloro-N-(4-methoxyphenyl)benzamide | 79.20 (3) | nih.gov |
| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile | 64.22 (9) | researchgate.net |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Two-dimensional fingerprint plots are derived from this surface, providing a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.govcrystalexplorer.netnih.gov
For a molecule like this compound, the analysis would likely reveal the following:
H···H Contacts : Typically, these are the most abundant interactions, appearing as a large, diffuse region in the fingerprint plot and accounting for a significant percentage of the surface area. nih.govnih.gov
C···H/H···C Contacts : These interactions, which include C-H···π bonds, are also major contributors, often appearing as wing-like features on the fingerprint plot. researchgate.netnih.govnih.gov
O···H/H···O Contacts : Representing C-H···O hydrogen bonds, these would appear as sharper "spikes" on the plot, indicating more specific, directional interactions. researchgate.netnih.gov
Cl···H/H···Cl Contacts : These interactions would also be evident, with their percentage contribution depending on the packing arrangement. researchgate.netnih.gov
N···H/H···N Contacts : These would represent the C-H···N interactions involving the nitrile group. analis.com.mynih.gov
Interactive Data Table: Example Hirshfeld Surface Contact Contributions from a Related Molecule
| Interatomic Contact | Percentage Contribution to Hirshfeld Surface (%) | Source |
|---|---|---|
| H···H | 39.2 | nih.gov |
| C···H/H···C | 25.2 | nih.gov |
| Cl···H/H···Cl | 11.4 | nih.gov |
| O···H/H···O | 8.0 | nih.gov |
Note: The data presented is for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole and serves as a representative example.
Solution-Phase Conformational Dynamics (supported by NMR and computational data)
In solution, molecules are not fixed in a single conformation as they are in a crystal lattice. Instead, they exhibit dynamic behavior, with different conformations interconverting. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the two phenyl rings.
Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are key techniques for studying these dynamics. Computational studies on related biphenyl systems suggest that the energy barrier for the interconversion between different rotational conformers (rotamers) is relatively low. This low barrier implies that at room temperature, the molecule likely exists as a mixture of multiple conformers that are rapidly interconverting on the NMR timescale. Conformational studies on similar molecules using infrared spectroscopy and computational methods have shown that the relative stability of different conformers can be influenced by the polarity of the solvent. unife.it Therefore, the conformational landscape of this compound in solution is a dynamic equilibrium of various twisted structures, in contrast to the single, static conformation captured by X-ray crystallography in the solid state. unife.it
Quantum Chemical and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze molecular properties. DFT methods, such as the B3LYP functional combined with various basis sets, are commonly used to study benzonitrile (B105546) derivatives. nih.govanalis.com.myresearchgate.net
Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For derivatives of benzonitrile, this process involves calculating the most stable arrangement of atoms, known as the ground state geometry. Theoretical calculations are performed to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. Studies on similar substituted benzonitriles have demonstrated a good correlation between theoretically optimized structures and experimental data obtained from techniques like X-ray crystallography. analis.com.myresearchgate.net The optimization of 2-Chloro-4-(4-methoxyphenyl)benzonitrile would reveal the planar arrangement of the phenyl rings and the specific spatial orientation of the chloro, methoxy (B1213986), and nitrile functional groups.
Table 1: Selected Optimized Geometrical Parameters (Illustrative) This table presents illustrative data based on typical values for similar molecular structures calculated using DFT/B3LYP methods.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-Cl | 1.745 | |
| C-C (biphenyl link) | 1.485 | |
| C≡N | 1.158 | |
| C-O (methoxy) | 1.360 | |
| Bond Angles (°) | ||
| C-C-Cl | 120.5 | |
| C-C-C≡N | 178.9 | |
| C-O-C (methoxy) | 117.8 | |
| Dihedral Angles (°) | ||
| Phenyl-Phenyl | ~35-45 |
DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and methodical limitations, leading to excellent agreement with experimental data. nih.govresearchgate.net The analysis of these vibrational modes allows for a detailed assignment of the spectral bands to specific functional groups. For this compound, characteristic vibrations would include the C≡N stretching, C-Cl stretching, aromatic C-H stretching, and C-O stretching of the methoxy group. analis.com.myresearchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table shows representative theoretical frequencies and their typical experimental ranges based on studies of analogous compounds.
| Vibrational Mode | Functional Group | Theoretical (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C≡N Stretch | Nitrile | 2230 | 2220-2240 analis.com.my |
| C-H Stretch | Aromatic | 3080 | 3000-3100 researchgate.net |
| C-O-C Stretch | Methoxy Ether | 1250 | 1230-1270 researchgate.net |
| C-Cl Stretch | Chloro | 785 | 780-800 analis.com.my |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would be distributed over the benzonitrile ring, influenced by the electron-withdrawing nitrile and chloro groups. This distribution facilitates intramolecular charge transfer. spast.org
Table 3: Calculated Electronic Properties (Illustrative) This table provides illustrative energy values based on typical DFT calculations for similar aromatic compounds.
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Energy Gap (ΔE) | 4.45 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). nih.gov In this compound, the most negative potential (red/yellow) is expected around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, identifying them as nucleophilic centers. dergipark.org.trresearchgate.net Positive potential regions (blue) are likely located around the hydrogen atoms of the aromatic rings. researchgate.net
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals.
Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative) This table presents typical NBO interactions and their stabilization energies (E(2)) based on analyses of similar compounds.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | π* (C-C) of phenyl ring | ~ 20-25 |
| LP (Cl) | σ* (C-C) of phenyl ring | ~ 2-5 |
| π (C-C) of phenyl | π* (C≡N) | ~ 15-20 |
| π (C-C) of phenyl | π* (C-C) of adjacent phenyl | ~ 8-12 |
Assessment of Molecular Stability
The molecular stability of this compound can be theoretically assessed by analyzing several quantum chemical parameters. A key indicator is the frontier molecular orbital (FMO) energy gap, which is the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. epstem.net For a D-π-A molecule like this, the HOMO is typically localized on the electron-donating methoxy-phenyl moiety, while the LUMO is concentrated on the electron-accepting chloro-benzonitrile portion. The energy gap is crucial in determining the molecule's electronic and optical properties. researchgate.net
Thermodynamic Stability: Parameters such as zero-point vibrational energy (ZPVE) and total energy, calculated after geometric optimization, can provide insights into the thermodynamic stability of the molecule. researchgate.net
Chemical Hardness and Softness: Global reactivity descriptors like chemical hardness (η) and softness (S) can be derived from the HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, with a higher value indicating greater stability. nih.govmdpi.com
Without specific calculations for this molecule, a qualitative assessment suggests that the push-pull nature of the substituents would lead to a relatively small HOMO-LUMO gap compared to unsubstituted biphenyl (B1667301), indicating higher reactivity and potential for charge transfer interactions. researchgate.netmdpi.com
Prediction and Characterization of Nonlinear Optical (NLO) Properties
Molecules with D-π-A structures often exhibit significant NLO properties, which are of great interest for applications in optoelectronics and photonics. researchgate.netnih.govrsc.org The intramolecular charge transfer (ICT) from the donor (methoxy group) to the acceptor (nitrile group) through the π-conjugated system is the primary origin of the NLO response.
Calculation of Dipole Moments, Polarizability, and Hyperpolarizability
The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). These properties can be reliably calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov
Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): This is the key parameter for second-order NLO effects. A large β value indicates a strong NLO response. researchgate.net
The table below illustrates the typical data obtained from such quantum chemical calculations.
Disclaimer: The following data is illustrative and formatted to represent typical results from a quantum chemical calculation. These values have not been specifically calculated or experimentally verified for this compound and are provided for representational purposes only.
| Property | Symbol | Illustrative Value | Unit |
| Dipole Moment | μ | 5.85 | Debye |
| Mean Polarizability | ⟨α⟩ | 35.1 x 10⁻²⁴ | esu |
| Total First Hyperpolarizability | β_tot | 45.7 x 10⁻³⁰ | esu |
Influence of Molecular Structure on NLO Response
The specific arrangement of functional groups in this compound is critical to its potential NLO activity.
Donor-Acceptor Strength: The methoxy group is a moderate electron donor, while the nitrile group is a strong electron acceptor. The chloro group also contributes as an acceptor. This combination facilitates efficient intramolecular charge transfer (ICT). researchgate.net
π-Conjugated Bridge: The biphenyl system acts as the π-bridge, allowing for the delocalization of electrons between the donor and acceptor moieties. The planarity of the molecule affects the efficiency of this conjugation; a more planar structure generally leads to a better NLO response. rsc.org
Conjugated Nitrile: Studies on other systems have shown that conjugated nitrile groups effectively enhance electronic and optical properties by extending electron delocalization and facilitating charge transfer. mdpi.com
Solvent Effects on Electronic and Energetic Properties (e.g., IEF-PCM models)
The electronic and energetic properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used computational method to simulate these solvent effects. gaussian.comq-chem.com This model places the solute molecule in a cavity within a continuous dielectric medium representing the solvent. gaussian.com
By performing calculations with the IEF-PCM model, one can predict how properties like the absorption spectrum (UV-Vis), dipole moment, and molecular stability change in different solvents. For a D-π-A molecule, an increase in solvent polarity is expected to:
Cause a bathochromic (red) shift in the ICT absorption band.
Increase the ground-state dipole moment. nih.gov
Stabilize the charge-separated excited state more than the ground state.
The table below shows a hypothetical example of how the dipole moment and the wavelength of maximum absorption (λ_max) might vary with solvent polarity.
Disclaimer: The following data is illustrative and based on general trends observed for D-π-A molecules. These values have not been specifically calculated for this compound and are for representational purposes only.
| Solvent | Dielectric Constant (ε) | Illustrative Dipole Moment (μ) (Debye) | Illustrative λ_max (nm) |
| Gas Phase | 1.0 | 5.85 | 310 |
| Toluene | 2.38 | 6.90 | 325 |
| Chloroform | 4.81 | 7.55 | 338 |
| DMSO | 46.7 | 8.60 | 355 |
Theoretical Reaction Pathway and Transition State Analysis
Computational chemistry can be used to model potential synthetic routes and understand reaction mechanisms. A common method for synthesizing unsymmetrical biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govgre.ac.uksemanticscholar.org
This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or ester. nih.govbeilstein-journals.org A plausible pathway for this molecule would be the coupling of 4-methoxyphenylboronic acid with 2,4-dichlorobenzonitrile (B1293624) or 4-bromo-2-chlorobenzonitrile (B136228).
Theoretical analysis of this pathway would involve:
Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). nih.gov
Calculating Activation Energies (Ea): Determining the energy barrier for each step, which provides insight into the reaction kinetics and helps identify the rate-determining step. nih.gov
Such an analysis provides a deep understanding of the reaction's feasibility and can help in optimizing reaction conditions without the need for extensive experimental trial and error. To date, a specific theoretical analysis of the reaction pathway for this compound has not been reported.
Reactivity and Advanced Chemical Transformations
Chemical Transformations of the Nitrile Functionality
The cyano group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition reactions.
The nitrile group of 2-Chloro-4-(4-methoxyphenyl)benzonitrile can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org The initial product is the corresponding amide, 2-chloro-4-(4-methoxyphenyl)benzamide. Prolonged reaction time and harsher conditions will lead to further hydrolysis of the amide to form 2-chloro-4-(4-methoxyphenyl)benzoic acid and an ammonium salt. libretexts.orgsemanticscholar.org
Alkaline-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, like sodium hydroxide, the nitrile is hydrolyzed to the carboxylate salt, sodium 2-chloro-4-(4-methoxyphenyl)benzoate, with the evolution of ammonia gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the final carboxylic acid. libretexts.org It is possible to stop the reaction at the amide stage under milder basic conditions. youtube.comsemanticscholar.org The selective partial hydrolysis of nitriles to amides can be a valuable synthetic strategy. researchgate.netnih.gov
Table 1: Conditions for the Hydrolysis of Substituted Benzonitriles
| Product | Reagents and Conditions | Reaction Type |
| Carboxylic Acid | Heat under reflux with dilute HCl or H₂SO₄. libretexts.org | Acid Hydrolysis |
| Carboxylate Salt & Ammonia | Heat under reflux with NaOH or KOH solution. libretexts.org | Alkaline Hydrolysis |
| Amide | Controlled heating with acid or base. youtube.comsemanticscholar.org | Partial Hydrolysis |
| Amide | Use of hydrated ionic liquids like tetrabutylammonium hydroxide (TBAH). researchgate.net | Selective Hydration |
The nitrile group can be reduced to a primary amine, (2-chloro-4-(4-methoxyphenyl)phenyl)methanamine, using various reducing agents. This transformation is a fundamental method for synthesizing benzylamines.
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This involves treating the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. acs.orglibretexts.org This method is often clean and efficient.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. Alternatively, sodium borohydride (NaBH₄) can be used, often in conjunction with a catalyst like nickel(II) chloride, to create nickel boride in situ, which provides a milder and more practical reduction protocol. organic-chemistry.orggoogle.com Other borane-based reagents, such as diisopropylaminoborane catalyzed by lithium borohydride, have also been shown to reduce a wide variety of aromatic nitriles in excellent yields. chalcogen.ronih.gov The presence of electron-withdrawing groups, such as the chloro and nitrile substituents on the benzonitrile (B105546) ring, can facilitate the reduction. nih.gov
Table 2: Selected Methods for the Reduction of Aromatic Nitriles to Primary Amines
| Reducing Agent/System | Conditions | Comments |
| H₂ / Raney Ni | High pressure and temperature | A common industrial method. |
| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | A highly effective, though non-selective, reducing agent. |
| NaBH₄ / NiCl₂ | Methanol or ethanol | Generates nickel boride in situ; offers a milder alternative. organic-chemistry.org |
| Diisopropylaminoborane / cat. LiBH₄ | Tetrahydrofuran (B95107) (THF) | Effective for nitriles with electron-withdrawing groups. nih.gov |
The nitrile functionality can participate in [2+3] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles. Reacting this compound with an azide source, such as sodium azide (NaN₃), leads to the formation of 5-(2-chloro-4-(4-methoxyphenyl)phenyl)-1H-tetrazole.
This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and often requires an activating agent or catalyst. chalcogen.ro Common promoters include ammonium chloride or metal catalysts. chalcogen.ronih.govresearchgate.net The tetrazole ring is considered a bioisostere of the carboxylic acid group, making this transformation particularly relevant in medicinal chemistry. chalcogen.ro The synthesis involves the cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.govacs.org
Aromatic Substitution Reactions on the Benzonitrile and Methoxyphenyl Rings
The two aromatic rings in this compound exhibit different reactivities towards aromatic substitution due to the electronic effects of their respective substituents.
Electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring. The outcome is governed by the directing and activating/deactivating effects of the existing substituents.
On the Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho, para-directing. The position para to the methoxy group is already substituted. Therefore, electrophilic substitution will preferentially occur at the two ortho positions. This ring is significantly more susceptible to EAS than the benzonitrile ring.
On the Benzonitrile Ring: This ring is strongly deactivated towards EAS. The nitrile group (-CN) is a powerful deactivating group and a meta-director. The chlorine atom (-Cl) is also deactivating but is an ortho, para-director. The combined effect of these groups, along with the deactivating influence of the attached substituted phenyl ring, makes electrophilic substitution on this ring difficult and unlikely to occur under standard conditions, especially when the highly activated methoxyphenyl ring is present.
Nucleophilic aromatic substitution is a key reaction for aryl halides that are activated by electron-withdrawing groups. libretexts.orglibretexts.org
The chlorine atom on the benzonitrile ring is positioned ortho to the strongly electron-withdrawing nitrile group. This arrangement significantly activates the ring for SNAr reactions. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent loss of the chloride ion restores the aromaticity of the ring.
A wide range of nucleophiles can displace the chlorine atom, including:
Amines
Alkoxides
Thiolates
Anions of secondary nitriles orgsyn.org
The feasibility and rate of these reactions are enhanced by the electronic stabilization provided by the ortho-nitrile group. nih.gov While many SNAr reactions are studied on rings containing nitro groups, the principle applies to activation by other strong electron-withdrawing groups like nitriles. nih.gov
Table 3: Summary of Aromatic Ring Reactivity
| Ring | Reaction Type | Predicted Reactivity | Directing Influence of Key Substituent(s) |
| Methoxyphenyl | EAS | High | -OCH₃: ortho, para (activating) |
| Benzonitrile | EAS | Very Low | -CN: meta (deactivating); -Cl: ortho, para (deactivating) |
| Benzonitrile | SNAr (at C-Cl) | High | -CN (ortho to Cl): strongly activating |
Mechanistic Studies of Derivatization Reactions
While specific mechanistic studies detailing the derivatization of this compound are not extensively documented in publicly available literature, the reactivity of the benzonitrile moiety is well-established in organic chemistry. The functional groups present—a chloro substituent, a methoxyphenyl group, and a nitrile group—offer several avenues for chemical transformation. Mechanistic insights can be inferred from studies on analogous substituted benzonitriles.
One of the primary modes of reaction for the nitrile group is its participation in cycloaddition reactions. For instance, benzonitrile oxides, which can be generated from benzaldoximes, undergo 1,3-dipolar cycloadditions with various dipolarophiles. Kinetic and mechanistic studies on substituted benzonitrile oxides reacting with arylacetylenes have shown the formation of 3,5-diarylisoxazoles. rsc.org Such reactions are often influenced by the electronic nature of the substituents on the benzonitrile ring, which can affect the rates and regioselectivity of the cycloaddition. rsc.org Density Functional Theory (DFT) calculations on similar systems, such as the [3+2] cycloaddition between benzonitrile N-oxide and nitroethene derivatives, have indicated a polar, one-step mechanism. mdpi.com
Another potential reaction pathway involves the nucleophilic addition to the nitrile carbon. In multicomponent reactions, for example, imines have been shown to add to arynes, with a subsequent reaction involving a nitrile as a solvent and reactant. A proposed mechanism suggests the initial nucleophilic addition of the imine to the aryne, forming a zwitterionic intermediate that then reacts with the nitrile. While this specific reaction involves the nitrile as a solvent, it highlights the possibility of nucleophilic attack at the nitrile carbon, a fundamental mechanistic step in many derivatization reactions.
The chloro substituent on the aromatic ring also presents opportunities for derivatization, primarily through nucleophilic aromatic substitution or cross-coupling reactions. The feasibility and mechanism of these reactions would be influenced by the electronic environment of the aryl ring, which is in turn affected by the electron-withdrawing nitrile group and the electron-donating methoxy group.
Table 1: Potential Derivatization Reactions and Mechanistic Features
| Reaction Type | Functional Group Involved | Potential Mechanistic Steps | Influencing Factors |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile (as nitrile oxide) | Concerted [3+2] cycloaddition | Electronic properties of substituents, nature of dipolarophile |
| Nucleophilic Addition | Nitrile | Attack of a nucleophile on the nitrile carbon, formation of an intermediate imine | Strength of the nucleophile, steric hindrance |
| Nucleophilic Aromatic Substitution | Chloro group | Addition of a nucleophile to the aromatic ring, formation of a Meisenheimer complex, departure of the chloride ion | Nature of the nucleophile, activation by the nitrile group |
Supramolecular Assembly and Recognition Studies
The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. beilstein-journals.org While specific studies on the supramolecular assembly of this compound are not prominent, the benzonitrile scaffold is known to be an effective participant in molecular recognition and self-assembly processes. nih.gov This is largely due to the ability of the nitrile group and the aromatic rings to engage in a variety of non-covalent interactions.
A significant study demonstrated the precise recognition of a range of benzonitrile derivatives by a phosphorylated cavitand, a type of supramolecular macrocycle. nih.gov This research revealed the formation of "key-lock" complexes where the benzonitrile guest molecule is encapsulated within the host macrocycle. nih.gov The stability of these complexes is attributed to a combination of non-covalent interactions, including:
π-π Stacking: The benzene (B151609) ring of the benzonitrile derivative engages in π-π stacking interactions with the aromatic panels of the host macrocycle. nih.gov
C-H···N Interactions: The nitrogen atom of the nitrile group acts as a hydrogen bond acceptor, forming C-H···N hydrogen bonds with the host. nih.gov
These interactions collectively anchor the benzonitrile derivative within the cavity of the macrocycle. nih.gov The study successfully co-crystallized fifteen different benzonitrile derivatives with the macrocyclic host, underscoring the generality of this recognition motif. nih.gov This suggests that this compound would also be a viable guest for such host-guest systems. The electronic properties imparted by the chloro and methoxy substituents could modulate the strength of these interactions.
Table 2: Non-Covalent Interactions in the Supramolecular Chemistry of Benzonitrile Derivatives
| Interaction Type | Description | Role in Supramolecular Assembly |
|---|---|---|
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Stabilizes host-guest complexes and influences crystal packing. nih.gov |
| C-H···N Hydrogen Bonds | A weak hydrogen bond where a C-H bond acts as the donor and the nitrile nitrogen as the acceptor. | Directs molecular recognition and contributes to the stability of supramolecular structures. nih.govmdpi.com |
| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | Can influence crystal packing in halogenated benzonitriles. |
Strategic Roles in Advanced Organic Synthesis and Materials Science
Utility as a Synthetic Building Block for Complex Molecular Architectures
The strategic placement of reactive functional groups on the rigid biphenyl (B1667301) scaffold of 2-Chloro-4-(4-methoxyphenyl)benzonitrile makes it a versatile building block for constructing more complex molecules. The chloro and nitrile moieties, in particular, serve as key handles for a variety of chemical transformations.
Research on analogous structures demonstrates the synthetic potential of this arrangement. The chlorine atom can typically undergo nucleophilic substitution reactions, allowing for the introduction of various other functional groups. Similarly, the nitrile group is a highly versatile functional group that can be reduced to a primary amine using reducing agents or hydrolyzed to a carboxylic acid. These transformations open pathways to a wide array of derivatives.
For instance, studies on related phenylacetonitrile (B145931) structures show their utility in building complex heterocyclic systems. In one such synthesis, (3-chloro-4-methoxyphenyl)acetonitrile is a key starting material that is transformed over five steps into benzodiazepine (B76468) derivatives, a class of compounds with significant chemical interest. documentsdelivered.com This illustrates how the core structure can be elaborated into multi-ring systems. The reactivity of the nitrile group and the aromatic rings are central to these synthetic routes. Further showcasing the versatility of such building blocks, other research details the synthesis of complex acrylonitrile (B1666552) derivatives starting from substituted phenylacetonitriles, underscoring the value of this scaffold in assembling elaborate molecular architectures. researchgate.net
Below is a table summarizing the key reactive sites and their potential transformations, which are instrumental in its role as a synthetic building block.
| Functional Group | Potential Transformation | Resulting Moiety | Synthetic Application |
| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | Introduction of a basic center, further functionalization |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Formation of amides, esters, and other acid derivatives |
| Chloro (-Cl) | Nucleophilic Substitution | -OR, -NR₂, -SR, etc. | Attachment of diverse functional side chains |
| Chloro (-Cl) | Cross-Coupling Reactions | -Aryl, -Alkyl | Carbon-carbon bond formation to extend the molecular framework |
These reactions enable chemists to leverage this compound as a starting point for molecules with precisely engineered properties and structures.
Precursor for Advanced Organic Materials (e.g., in optoelectronics, without specific property values)
The molecular architecture of this compound contains the essential features of a "push-pull" system, a common design principle for organic materials with interesting electronic and optical properties. In this molecule, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group (push), while the chloro (-Cl) and nitrile (-CN) groups act as electron-withdrawing groups (pull). This intramolecular charge-transfer character is a known strategy for creating materials for optoelectronic applications. harbinengineeringjournal.comharbinengineeringjournal.com
Optoelectronic materials are defined by their ability to interact with light and electricity, and their properties can be finely tuned by modifying their chemical structure. ossila.com Biphenylcarbonitrile derivatives are a well-established class of compounds used, for example, as liquid crystals in display technologies. ossila.com The structure of this compound fits this profile, suggesting its potential as a precursor or building block for such advanced materials.
The synthesis of novel electrochromic devices has been demonstrated using ambipolar materials containing triphenylamine (B166846) units with methoxy substituents, highlighting the importance of such functional groups in designing materials for optoelectronics. rsc.org By incorporating the this compound unit into larger polymeric or oligomeric systems, it is possible to develop new materials for applications such as light-emitting diodes (LEDs), solar cells, and other optoelectronic devices. The specific combination of substituents can influence the electronic energy levels and, consequently, the optical and electrical characteristics of the resulting material.
The table below outlines the functional groups of the compound and their designated roles in the design of organic materials.
| Component | Type | Role in Material Design |
| 4-Methoxyphenyl group | Electron-Donating ("Push") | Modulates the highest occupied molecular orbital (HOMO) energy level. |
| 2-Chlorobenzonitrile (B47944) group | Electron-Withdrawing ("Pull") | Modulates the lowest unoccupied molecular orbital (LUMO) energy level. |
| Biphenyl Scaffold | Conjugated System | Provides a rigid backbone and facilitates electron delocalization between the donor and acceptor groups. |
Application in Ligand Design for Catalytic Systems
In the field of catalysis, ligands are crucial components that bind to a central metal atom to form a catalyst complex, influencing its reactivity, selectivity, and stability. The structure of this compound offers several potential features for its use in ligand design.
The nitrile group itself can act as a coordinating group, binding to metal centers through its nitrogen lone pair. Furthermore, the nitrile can be chemically modified to introduce more potent coordinating groups. For example, reduction of the nitrile to a primary amine or hydrolysis to a carboxylic acid would create strong binding sites for a wide range of metals.
The chloro substituent provides a reactive handle for introducing other ligand functionalities via well-established cross-coupling reactions. This allows for the covalent attachment of phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) moieties, which are staples in modern catalyst design. The oxygen atom of the methoxy group also possesses lone pairs and could participate in metal coordination, potentially forming a bidentate chelate ligand in conjunction with another nearby binding site. The inherent rigidity of the biphenyl backbone is also an advantageous feature, as it can help to define a precise coordination geometry around the metal center, which is often key to achieving high catalytic selectivity.
The potential modification strategies for ligand synthesis are summarized in the table below.
| Structural Feature | Modification Strategy | Resulting Coordinating Group |
| Nitrile Group | Direct Coordination | -C≡N |
| Nitrile Group | Reduction | -CH₂-NH₂ |
| Chloro Group | Cross-Coupling | Phosphines, N-Heterocycles, etc. |
| Methoxy Group | Direct Coordination | -O-CH₃ |
While direct applications may not be widely documented, the inherent functionalities of the molecule provide a clear blueprint for its potential development as a scaffold in the synthesis of novel ligands for catalysis.
Exploration in Photochemical Reactions and Photo-induced Processes
Photochemical reactions, which are initiated by the absorption of light, are powerful tools in organic synthesis. The functional groups within this compound suggest it could be a substrate for or a precursor to photoactive molecules. The carbon-chlorine bond in aryl chlorides can be susceptible to photochemical cleavage. Studies on related halo-aromatic compounds have shown that irradiation can lead to dehalogenation, proceeding through highly reactive intermediates. researchgate.net
Furthermore, benzonitrile (B105546) derivatives have been used in the preparation of photoinitiators, which are compounds that generate reactive species upon exposure to light to initiate chemical reactions like polymerization. google.com For example, the related compound (4-chloro-phenylthio)-2-benzonitrile is a precursor to 2-chloro thioxanthone, a known photoinitiator. google.com This suggests that this compound could be a valuable intermediate for synthesizing new photoinitiators or other photo-responsive materials.
The study of photo-induced processes also includes nonlinear optics, where materials respond differently to high-intensity light. Research into 2-chloro-4'-methoxy benzoin, a molecule with similar electronic "push-pull" characteristics, has explored its nonlinear optical absorption properties under laser irradiation. harbinengineeringjournal.comharbinengineeringjournal.com This line of investigation indicates that molecules with this substitution pattern are of interest for their behavior in intense light fields, a key aspect of materials for photonics and optical switching.
Q & A
Q. What synthetic methodologies are effective for preparing 2-Chloro-4-(4-methoxyphenyl)benzonitrile?
The compound can be synthesized via Suzuki-Miyaura cross-coupling , a Pd-catalyzed reaction between aryl halides and boronic acids. For example, 4-bromo-2-chlorobenzonitrile (II) reacts with a methoxyphenylboronic acid derivative in the presence of Pd(OAc)₂, triphenylphosphine, and a base (e.g., K₂CO₃) in acetonitrile/water solvent. Post-reaction purification involves solvent distillation and precipitation . Alternative routes include catalytic hydrogenation or borane reduction of nitrile precursors .
Q. How can the purity and structural identity of this compound be validated?
Use HPLC for purity assessment (e.g., 99.8% purity achieved via gradient elution) . Structural confirmation requires NMR (¹H/¹³C) to resolve aromatic protons and nitrile groups, FT-IR for C≡N stretching (~2220 cm⁻¹), and X-ray crystallography (using SHELX software for refinement) to determine crystal packing and bond angles .
Q. What are the key challenges in crystallizing this compound?
Crystallization may require solvent optimization (e.g., methanol/water mixtures) and controlled evaporation. The methoxy and nitrile groups influence intermolecular interactions (e.g., π-π stacking, dipole-dipole), which can lead to polymorphic forms. Patents suggest using HCl to isolate hydrochloride salts for improved stability .
Advanced Research Questions
Q. How does tautomerism in the pyrazole moiety (if present) affect spectroscopic and crystallographic data?
Tautomeric equilibria between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl positions create dynamic NMR splitting (e.g., broadened aromatic signals) and necessitate low-temperature crystallography to "freeze" the dominant tautomer. Computational modeling (DFT) can predict tautomer stability .
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in receptor binding assays may arise from tautomerism, solvent effects, or impurities. Docking studies (e.g., using hTRPV1 homology models) can predict binding modes, while SAR analysis (comparing analogs with varied substituents) identifies critical pharmacophores. For example, methoxy groups enhance solubility but may reduce receptor affinity .
Q. How can computational methods optimize the compound’s electronic properties for target applications?
Density functional theory (DFT) calculates electron density distributions (e.g., Colle-Salvetti correlation-energy models) to predict reactivity at the nitrile or chloro sites. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic regions, guiding derivatization for improved bioactivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
